3-(methoxymethyl)oxan-4-one

Description

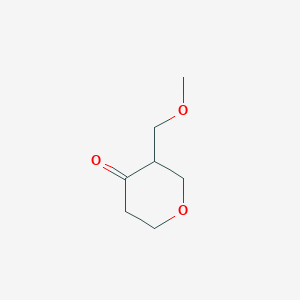

3-(Methoxymethyl)oxan-4-one is a cyclic ketone derivative featuring a six-membered oxane (tetrahydropyran) ring with a ketone group at position 4 and a methoxymethyl (-CH2-O-CH3) substituent at position 2. This compound belongs to the oxan-4-one family, which is characterized by its conformational flexibility and utility in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and fine chemicals. The methoxymethyl group introduces both steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(methoxymethyl)oxan-4-one |

InChI |

InChI=1S/C7H12O3/c1-9-4-6-5-10-3-2-7(6)8/h6H,2-5H2,1H3 |

InChI Key |

OATDKRRHOGSYAX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1COCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)oxan-4-one typically involves the reaction of tetrahydro-4H-pyran-4-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.

Scientific Research Applications

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Oxan-4-one Derivatives

The following table summarizes key structural and functional differences between 3-(methoxymethyl)oxan-4-one and analogous compounds:

Structural and Functional Insights

Substituent Effects on Reactivity :

- Methoxymethyl vs. Benzyloxy : The methoxymethyl group (-CH2-O-CH3) offers moderate steric hindrance compared to the bulkier benzyloxy group (-O-CH2-C6H5). This difference influences solubility (e.g., benzyloxy derivatives are more lipophilic) and reaction kinetics in nucleophilic additions .

- Heterocyclic Substituents : Compounds like 3-(pyrrolidin-2-yl)oxan-4-one exhibit enhanced hydrogen-bonding capacity due to the pyrrolidine nitrogen, enabling coordination with metal catalysts or biological targets.

Conformational Analysis :

- The oxan-4-one ring typically adopts an envelope conformation, as observed in (3E,5E)-3,5-bis(4-hydroxy-3,5-dimethoxybenzylidene)oxan-4-one . Substituents at C3 can distort this conformation, affecting crystal packing and intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Synthetic Utility :

- Oxan-4-one derivatives participate in rebalancing reactions, such as ether or amide bond rearrangements, as demonstrated in MCS-based synthetic methodologies .

- Methoxymethyl-substituted derivatives may serve as masked alcohols or glycosylation precursors due to the labile ether linkage.

Biological and Pharmacological Potential: Triazole- and coumarin-functionalized oxan-4-one derivatives (e.g., compounds in ) exhibit notable bioactivity, including antioxidant and antimicrobial properties .

Key Research Findings

- Collision Cross-Section Studies : 3-(Benzyloxy)oxan-4-one has been analyzed for its collision cross-section (CCS) using mass spectrometry, providing insights into its gas-phase conformation .

- Crystal Engineering : Substituents at C3 influence dihedral angles between aromatic rings in bis-benzylidene oxan-4-one derivatives, with implications for material science .

- Computational Modeling : Density functional theory (DFT) studies on related triazolone-oxan-4-one hybrids reveal electronic properties (e.g., Mulliken charges) critical for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.